1-Butyl-3-(3-ethylphenyl)thiourea
Description
Properties
IUPAC Name |
1-butyl-3-(3-ethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-3-5-9-14-13(16)15-12-8-6-7-11(4-2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRBMWQBYBPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=CC(=C1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(3-ethylphenyl)thiourea can be synthesized through the reaction of 3-ethylphenyl isothiocyanate with butylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-ethylphenyl isothiocyanate+butylamine→this compound
Industrial Production Methods: Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(3-ethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-butyl-3-(3-ethylphenyl)thiourea may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells by interacting with specific molecular targets such as enzymes and receptors. The compound's mechanism of action involves forming hydrogen bonds with active sites on enzymes, potentially leading to their inhibition or modulation .
Antibacterial Properties
The compound has demonstrated antibacterial activity against various strains of bacteria. In studies, it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Other Biological Activities
Additionally, this compound shows promise in other biological applications, including antifungal and antiprotozoal activities. Its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, further emphasizing its versatility as a bioactive compound .
Industrial Applications
In industrial contexts, thioureas like this compound are utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals. Their ability to form stable complexes with metals makes them valuable in processes such as metal recovery and catalysis.
Study on Anticancer Effects
A study highlighted the effectiveness of this compound in inhibiting cell growth in cancer cell lines. The compound was tested against U937 cells, showing a significant reduction in cell viability compared to control groups . This study underscores its potential for development into a cancer therapeutic.
Antibacterial Testing
In another case study, various thiourea derivatives were synthesized and tested for antibacterial activity. The results indicated that certain derivatives of this compound exhibited stronger antibacterial properties than conventional antibiotics like ceftriaxone . This finding suggests that modifications to the thiourea structure could enhance its pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3-ethylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Comparisons
Thiourea derivatives vary significantly based on substituents at the N1 and N3 positions. Below is a comparative analysis of key analogs:
Key Observations :
Comparison with Other Methods :
- Acyl Thioureas : Compounds like 1-benzoyl-3-(4-n-butylphenyl)thiourea require acyl chlorides and ammonium thiocyanate, leading to higher yields (50–70%) but increased complexity due to acyl group reactivity .
- Adamantane Derivatives : Thioureas with adamantane groups (e.g., 1-(adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea) exhibit unique steric and electronic profiles but require specialized reagents like adamantylamine hydrochloride .
Thermodynamic Stability :
- Melting Points : Derivatives with rigid aryl groups (e.g., quinazolin-4-yl) exhibit higher melting points (>160°C) due to enhanced π-π interactions, whereas alkyl-substituted analogs (e.g., 1-tert-butyl-3-phenylthiourea) melt at lower temperatures (~100–120°C) .
- Solubility : The 3-ethylphenyl group in the target compound likely reduces water solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 1-benzoyl-3-(4-hydroxyphenyl)thiourea) .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Butyl-3-(3-ethylphenyl)thiourea, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 3-ethylphenylamine with butyl isothiocyanate under mild conditions (room temperature, ethanol solvent) . Alternatively, thiourea derivatives can be prepared by reacting amines with carbon disulfide in aqueous media, followed by alkylation to introduce substituents . Key factors affecting yield include solvent polarity, temperature (ambient to 60°C), and stoichiometric ratios of reactants. Excess isothiocyanate (1.2–1.5 equivalents) improves yields by driving the reaction to completion .
Q. What are the basic biological activities reported for this compound?
- Methodology : Thiourea derivatives exhibit antibacterial, anticancer, and enzyme-inhibitory properties. For example, antibacterial assays (e.g., MIC testing against E. coli or S. aureus) often use concentrations ranging from 10–100 µg/mL . Anticancer activity is evaluated via MTT assays, with IC₅₀ values compared to standard drugs like cisplatin. The ethoxyphenyl group in this derivative enhances solubility, which is critical for bioavailability in biological systems .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate the reactivity and biological interactions of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p) basis set) optimize the molecular geometry and predict vibrational spectra, which are validated against experimental IR/NMR data . Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like α-glucosidase or β-lactamases. For example, the thiourea moiety forms hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase), explaining its inhibitory activity .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) among thiourea derivatives?
- Methodology : SAR discrepancies arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Comparative studies using X-ray crystallography (e.g., CCDC data ) reveal how alkyl/aryl groups influence planarity and hydrogen-bonding networks. For instance, bulky substituents like tert-butyl reduce enzymatic inhibition due to steric hindrance, while methoxy groups enhance π-π stacking with aromatic residues .
Q. How does the thiourea scaffold interact with transition metals, and what implications does this have for catalytic or medicinal applications?
- Methodology : Thioureas act as ligands for metals (e.g., Pt, Au) via sulfur and nitrogen donor atoms. Spectrophotometric titration (UV-Vis) and cyclic voltammetry quantify binding constants (e.g., log K = 4.5–6.2 for Pt(II) complexes ). These complexes show enhanced anticancer activity compared to free ligands, as seen in cytotoxicity assays against MCF-7 cells .
Q. What are the challenges in optimizing thiourea derivatives for selective enzyme inhibition?
- Methodology : Selectivity is assessed using enzyme panels (e.g., kinases, proteases) and crystallographic studies. For example, this compound’s ethoxy group selectively binds to hydrophobic pockets in COX-2 over COX-1, reducing off-target effects . Kinetic assays (Lineweaver-Burk plots) determine inhibition mechanisms (competitive vs. non-competitive) .
Comparative Analysis
Q. How do structural modifications (e.g., alkyl chain length, aryl substitution) alter the physicochemical properties of thiourea derivatives?
- Methodology : LogP values (HPLC-derived) correlate with alkyl chain length; increasing butyl to hexyl groups raises hydrophobicity (logP from 2.1 to 3.8) . Substituent effects on melting points are studied via DSC, showing that para-substituted aryl groups increase crystallinity (e.g., mp = 145–160°C for 4-methoxy vs. 120°C for 3-ethyl ).
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for structurally similar thioureas?
- Methodology : Discrepancies arise from assay conditions (e.g., serum-containing media reducing efficacy) or impurity profiles (HPLC purity <95% skews IC₅₀ values ). Meta-analyses of PubChem BioAssay data (AID 1259401) highlight batch-to-batch variability in commercial samples .
Experimental Design Considerations
Q. What are best practices for stabilizing thiourea derivatives during long-term biological assays?
- Methodology : Stabilize solutions in anhydrous DMSO (stored at –20°C) to prevent hydrolysis. LC-MS monitoring detects degradation products (e.g., urea derivatives), which form at rates of 0.5–2% per day under ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
